Isoindigotin

概要

説明

イソインジゴは、よく知られている染料であるインジゴの構造異性体です。これは、特定の生物学的プロセスからの副産物として単離できるあまり知られていない染料です。イソインジゴは2つのラクタム環を持ち、強い電子求引性を示します。 この電子不足により、イソインジゴ系ポリマーは、有機太陽電池における幅広い吸収と高い開路電圧、ならびに電界効果トランジスタにおける高い移動度と良好な周囲安定性などの興味深い特性を示します .

2. 製法

合成経路と反応条件: イソインジゴは、さまざまな方法で合成できます。一般的な方法の1つは、メタノール中で還流するオキシンドールとグリオキサールの反応です。 この反応により、N,N'-置換誘導体の小さなライブラリが60〜70%の収率で生成されます . 別の方法では、無溶媒条件下でスルホン酸官能化ナノポーラスシリカ(SBA-Pr-SO3H)を触媒として使用します .

工業生産方法: 工業的には、イソインジゴは、環境への影響を最小限に抑えるために、グリーンケミストリーアプローチを使用して合成されることがよくあります。 たとえば、メチルテトラヒドロフラン(Me-THF)などのグリーン溶媒の使用が、イソインジゴ系ポリマーの加工性を向上させるために検討されています .

3. 化学反応解析

反応の種類: イソインジゴは、次のようなさまざまな化学反応を起こします。

酸化: イソインジゴは酸化されて、イサチン誘導体を生成することができます。

一般的な試薬と条件:

酸化: 硝酸は、イソインジゴの酸化に一般的に使用されます。

還元: 水素化ホウ素ナトリウムは、還元剤として頻繁に使用されます。

主要な生成物:

酸化: イサチン誘導体。

還元: インジゴブルーとインジゴレッド。

置換: N,N-置換イソインジゴ誘導体.

4. 科学研究への応用

イソインジゴは、さまざまな分野で幅広く応用されています。

準備方法

Synthetic Routes and Reaction Conditions: Isoindigo can be synthesized through various methods. One common method involves the reaction of oxindole with glyoxal at reflux in methanol. This reaction produces a small library of N,N’-substituted derivatives in yields of 60-70% . Another method involves the use of sulfonic-acid-functionalized nanoporous silica (SBA-Pr-SO3H) as a catalyst under solvent-free conditions .

Industrial Production Methods: In industrial settings, isoindigo is often synthesized using green chemistry approaches to minimize environmental impact. For example, the use of green solvents like methyltetrahydrofuran (Me-THF) has been explored to improve the processability of isoindigo-based polymers .

化学反応の分析

Types of Reactions: Isoindigo undergoes various chemical reactions, including:

Oxidation: Isoindigo can be oxidized to form isatin derivatives.

Reduction: Reduction of isoindigo can lead to the formation of indigo blue and indigo red.

Substitution: Isoindigo can undergo substitution reactions with alkylating agents to form N,N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used for the oxidation of isoindigo.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Alkylating agents in the presence of sodium methoxide (MeONa) are used for substitution reactions.

Major Products:

Oxidation: Isatin derivatives.

Reduction: Indigo blue and indigo red.

Substitution: N,N-substituted isoindigo derivatives.

科学的研究の応用

Organic Electronics

Organic Solar Cells (OSCs)

Isoindigotin derivatives are prominently utilized in the development of organic solar cells. Research indicates that these compounds can enhance the efficiency of OSCs significantly. For example, a study demonstrated that a two-component organic solar cell based on this compound achieved a power conversion efficiency (PCE) of 4.7% when combined with an alkoxylated phenylene fragment and PC 71BM as an acceptor . Furthermore, the introduction of additives has been shown to improve the surface morphology of thin films, which is crucial for device performance .

Organic Field-Effect Transistors (OFETs)

this compound-based materials are also employed in OFET technology. These materials exhibit high charge carrier mobility and can be tailored to enhance device performance. For instance, polymers derived from isoindigo have been reported to achieve mobility values exceeding benchmark standards for amorphous silicon semiconductors . The structural modifications of isoindigo derivatives play a critical role in optimizing their electronic properties for OFET applications.

Organic Light Emitting Diodes (OLEDs)

In OLED technology, this compound derivatives serve as efficient light-emitting materials. Their ability to form stable thin films with desirable optoelectronic properties makes them suitable candidates for use in OLEDs .

Photonic Applications

Photoactive Polymers

this compound derivatives are being explored as photoactive components in various photonic applications, including photothermal therapy for cancer treatment and photoelectrochemical water reduction . The potential for these compounds to absorb light effectively and convert it into usable energy forms is under investigation, with promising results reported in recent studies.

Chemical Sensors

this compound-based materials have been developed for use in chemical sensors due to their sensitivity and selectivity towards specific analytes. These sensors can detect changes in electrical properties upon exposure to target substances, making them valuable tools in environmental monitoring and safety applications .

Medicinal Chemistry

This compound derivatives have shown potential in medicinal applications, particularly as agents in drug delivery systems and therapeutic formulations. Their ability to interact with biological systems at the molecular level opens avenues for research into new therapeutic agents .

Summary Table of Applications

| Application Type | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Solar Cells | Two-component OSCs | Achieved PCE of 4.7% with optimized additives |

| Organic Field-Effect Transistors | High mobility materials | Exceeded benchmarks for amorphous silicon |

| Organic Light Emitting Diodes | Efficient light-emitting materials | Stable thin films with desirable properties |

| Chemical Sensors | Detection of specific analytes | High sensitivity and selectivity |

| Medicinal Chemistry | Drug delivery systems | Potential therapeutic agents identified |

Case Studies

-

Case Study on Organic Solar Cells

A recent study investigated the effects of structural modifications on isoindigotins used in OSCs. The introduction of fluorinated thiophene units significantly improved the efficiency from 5.9% to 6.8%, demonstrating how molecular design can enhance performance metrics . -

Case Study on Organic Field-Effect Transistors

Research focused on a series of isoindigo-based polymers revealed that variations in side-chain length and composition could lead to substantial improvements in charge transport properties, making them suitable for high-performance OFETs .

作用機序

イソインジゴは、電子移動プロセスを促進する電子不足ラクタム環を通じてその効果を発揮します。 有機エレクトロニクスにおいて、イソインジゴ系ポリマーは、π-πスタッキングを可能にする拡張された非局在化平面芳香族π系のために、高い電荷移動度を示します . 生物系では、イソインジゴ誘導体は、細胞周期の進行を阻害することによって、CDKの活性部位に結合することにより、CDKを阻害します .

6. 類似化合物の比較

イソインジゴは、インジゴ、インディルビン、チオインジゴと構造的に似ています。 電子不足の性質により、独自の特性を持っています。

類似化合物との比較

Isoindigo is structurally similar to indigo, indirubin, and thioindigo. it has unique properties due to its electron-deficient nature:

Indirubin: Known for its potent anti-Flt3 bioactivities, indirubin is used in the treatment of leukemia.

Thioindigo: Similar to indigo, thioindigo is used as a dye and has different photophysical properties compared to isoindigo.

Isoindigo’s strong electron-withdrawing character and ability to form stable polymers make it unique among these compounds .

生物活性

Isoindigotin, a derivative of isoindigo, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies, focusing on its antiproliferative, antimicrobial, and kinase inhibitory properties.

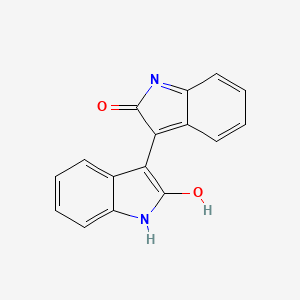

Chemical Structure and Derivatives

This compound is characterized by its unique structure, which includes two indolin-2-one moieties. Variations in substituents on the isoindigo framework significantly influence its biological activity. Research has shown that substituents at positions 5 and 6 of the aromatic rings can enhance or diminish activity against various biological targets.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound derivatives against cancer cell lines. For instance, a study assessed the activity of glycosyl-isoindigo derivatives against human myeloid leukemia cell lines (K562 and HL60). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation:

| Compound | HL60 Inhibition (%) | K562 Inhibition (%) |

|---|---|---|

| 3 | 45 | 0 |

| 4 | 0 | 0 |

| 8 | 51 | 0 |

| 10 | 60-75 | 60-75 |

| Taxotere | 46 | 32 |

The most active compound was identified as one bearing a sugar moiety and a bromine atom at the 5′ position, achieving up to 75% inhibition in both cell lines .

Kinase Inhibition

This compound derivatives have also been studied for their kinase inhibitory properties. A notable study evaluated their effects on several protein kinases, including CDK5/p25, GSK3, CK1, and Dyrk1A. The findings revealed that modifications at specific positions could enhance kinase inhibition:

- Compound with Sugar Moiety : Exhibited substantial inhibitory effects on CDK5/p25.

- Brominated Derivatives : Showed increased potency against GSK3.

These results suggest that isoindigotins could serve as valuable leads for developing kinase inhibitors used in cancer therapy .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of glycosyl-isoindigo derivatives have shown promising results against tropical diseases. Specifically, compounds were tested against Trypanosoma brucei rhodesiense, with some demonstrating selective toxicity:

| Compound | Activity Against T. brucei (%) |

|---|---|

| A | High |

| B | Moderate |

| C | Low |

These findings indicate that isoindigotins may represent a novel class of compounds for treating diseases such as malaria and leishmaniasis .

Case Studies

- Anticancer Activity : A series of isoindigo derivatives was synthesized to evaluate their antiproliferative effects. The study highlighted that modifications at the N-1 position with sugar residues significantly enhanced cytotoxicity against leukemia cell lines .

- Tropical Disease Treatment : Another research effort focused on glycosyl-isoindigo compounds showed effective activity against Trypanosoma species, suggesting potential applications in treating Chagas disease and African sleeping sickness .

特性

IUPAC Name |

3-(2-hydroxy-1H-indol-3-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMISAYWIMDRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-34-6 | |

| Record name | Isoindigotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOINDIGOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UE33XXJ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。